Cas no 107869-45-4 ((+)-10-Camphorsulfonimine)
(+)-10-Camphorsulfonimine structure
Product Name:(+)-10-Camphorsulfonimine
CAS-nummer:107869-45-4
MF:C10H15NO2S
MW:213.29660153389
CID:127724
PubChem ID:87566402
Update Time:2024-11-03
(+)-10-Camphorsulfonimine Chemische en fysische eigenschappen
Naam en identificatie
-
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (1R)-(+)-(10-Camphorsulfonyl)imine
- (+)-10-Camphorsulfonimine
- (1R)-(+)-Camphorsulfonylimine
- 3H-3a,6-Methano-2,1-benzisothiazole,4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S)-
- (+)-(camphorsulfonyl)imine
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- (7R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aR,6S)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (7R)-10,10-DIMETHYL-3-THIA-4-AZATRICYCLO[5.2.1.01,5]DEC-4-ENE-3,3-DIOXIDE
- (1R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
- (7R)-(+)-10,10-DIMETHYL-5-THIA-4-AZATRICYCLO[5.2.1.0(3,7)]DEC-3-ENE-5,5-DIOXIDE
- (3AR)-4,5,6,7-TETRAHYDRO-8,8-DIMETHYL-3H-3A,6-METHANO-2,1-BENZISOTHIAZOLE-2,2-DIOXIDE
- (+)-10-CAMPHORSULFONIMINE 97+%
- ZAHOEBNYVSWBBW-UHFFFAOYSA-N
- (1S)-(-)-Camphorsulfonylimine
- (-)-Camphorsulfonimine
- 8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
- VC30572
- ST50989917
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicy
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicyclo[2.2.1]heptane
- 10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0<1,5>]dec-4-ene-3,3-dione
- 1,4-Isopropylidene-7-aza-8-thiabicyclo[4.3.0]nona-
- s12005
- AKOS024259074
- 60886-80-8
- (+)-Camphorsulfonimine
- DS-14449
- (R)-(+)-10-Camphorsulfonylimine
- (S)-(-)-10-Camphorsulfonylimine
- 107869-45-4
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole2,2-dioxide
- EC 621-464-6
- ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- (1R,7S)-10,10-DIMETHYL-3??-THIA-4-AZATRICYCLO[5.2.1.0(1),?]DEC-4-ENE-3,3-DIONE
-
- MDL: MFCD00013315
- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
- InChI-sleutel: ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- LACHT: S1(C[C@]23C(C[C@H](CC2)C3(C)C)=N1)(=O)=O
Berekende eigenschappen
- Exacte massa: 213.08200
- Monoisotopische massa: 213.08234989g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 1.1
- Topologisch pooloppervlak: 54.9
Experimentele eigenschappen
- Kleur/vorm: 米色结晶
- Dichtheid: 1.50
- Smeltpunt: 225-233°C
- Kookpunt: 337 ºC
- Vlampunt: 158 ºC
- Brekindex: 31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogboekP: 2.11350
- Specifieke rotatie: +30 to +36° (c=2, CHCl3)
- Oplosbaarheid: 未确定
(+)-10-Camphorsulfonimine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R36/37/38
(+)-10-Camphorsulfonimine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-1g |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 1g |
¥97.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-5G |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 5g |
¥388.90 | 2023-09-03 | |
| Chemenu | CM156840-25g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$184 | 2021-06-16 | |
| Chemenu | CM156840-100g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$449 | 2021-06-16 | |
| Alichem | A059004375-25g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$199.80 | 2023-09-04 | |
| Alichem | A059004375-100g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$499.20 | 2023-09-04 | |
| TRC | C175138-50mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 50mg |
45.00 | 2021-08-15 | ||
| TRC | C175138-100mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 100mg |
60.00 | 2021-08-15 | ||
| TRC | C175138-500mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 500mg |
75.00 | 2021-08-15 | ||
| TRC | C175080-25mg |
(1R)-(+)-(10-Camphorsulfonyl)imine |
107869-45-4 | 25mg |
$ 58.00 | 2023-09-08 |
(+)-10-Camphorsulfonimine Gerelateerde literatuur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Isoprenoïden Bicyclische monoterpenoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Isoprenoïden Monoterpenoïden, alleen de vertaalde tekst outputen. Bicyclische monoterpenoïden
107869-45-4 ((+)-10-Camphorsulfonimine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk